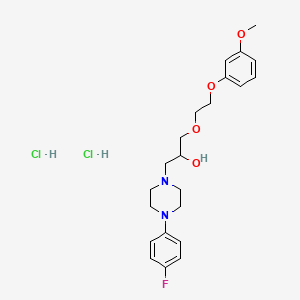

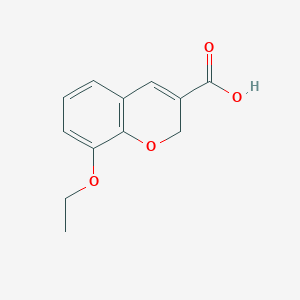

![molecular formula C9H16ClNO2 B2515628 3-氮杂双环[3.2.2]壬烷-6-羧酸;盐酸盐 CAS No. 2361731-35-1](/img/structure/B2515628.png)

3-氮杂双环[3.2.2]壬烷-6-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Azabicyclo[3.2.2]nonane-6-carboxylic acid; hydrochloride is a compound that belongs to the family of azabicycloalkane carboxylic acids. These compounds are of significant interest due to their potential pharmacological properties and their use as peptidomimetics in drug discovery. The azabicycloalkane core is a structural motif that can impart conformational rigidity to the molecule, which is often beneficial in the design of enzyme inhibitors or receptor ligands .

Synthesis Analysis

The synthesis of azabicycloalkane derivatives has been explored in several studies. For instance, an efficient synthesis of 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid has been reported, which involves cleavage of methyl N-Boc-pyroglutamate with vinylmagnesium bromide, followed by Michael addition and hydrogenolysis to yield the fused ring system . Another study describes a single-step synthesis of four pure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid using (R)-1-phenylethylamine to confer chirality, followed by a "one-pot" deprotection-alkylation procedure . Additionally, a radical cyclization process has been used to synthesize 2-azabicyclo[3.3.1]nonanes, involving 1-(carbamoyl)dichloromethyl radicals reacting intramolecularly with activated alkenes .

Molecular Structure Analysis

The molecular structure of azabicycloalkane derivatives has been characterized using various spectroscopic techniques. Single-crystal X-ray diffraction analysis has been employed to determine the crystal structure of related compounds, such as 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and its hydroperchlorate derivative . NMR spectroscopy, including 1H, 13C, 15N, and 77Se NMR, has been used to characterize the heterocyclic family of 3-selena-7-azabicyclo[3.3.1]nonane . The crystal structures of other azabicycloalkane derivatives have also been elucidated, providing insights into their conformation and stereochemistry .

Chemical Reactions Analysis

Azabicycloalkane carboxylic acids can undergo various chemical reactions due to their functional groups. For example, the hydroperchlorates of amines derived from these compounds have been examined for antiarrhythmic properties, indicating their potential in medicinal chemistry . The reactivity of these compounds allows for the generation of molecular complexity, as demonstrated by the synthesis of a tripeptide in homogeneous phase using an azabicyclo[3.3.1]nonane-9-carboxylic acid derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloalkane carboxylic acids are influenced by their rigid bicyclic structure. These properties are crucial for their biological activity and pharmacokinetics. For instance, the hydroperchlorates of the amines have shown antiarrhythmic effects and moderate increases in mean blood pressure in animal models, contrasting with the effects of lidocaine . The synthesis of optically active azabicyclo[3.3.0]octane derivatives from trans-4-hydroxy-L-proline has also been explored, highlighting the importance of stereochemistry in the biological activity of these compounds .

科学研究应用

合成和表征

各种研究工作都集中在 3-氮杂双环[3.2.2]壬烷衍生物的合成、表征和应用上。例如,已合成与目标化合物密切相关的 3-氮杂双环[3.3.1]壬烷衍生物,并对其抗心律失常特性进行了检验。这些化合物在我心梗诱发的心律失常的临床前模型中显示出显着的希望,证明了氮杂双环壬烷衍生物的潜在治疗价值 (汤普森等人,1987 年)。此外,对这些化合物的结构和光谱分析,包括它们的晶体结构,提供了对其药理活性的见解,并有助于新治疗剂的设计。

药理应用

氮杂双环壬烷衍生物的药理潜力超出了抗心律失常特性。合成工作还针对生成新型双环 α-氨基酸,如 1-氮杂双环[3.2.2]壬烷-2-羧酸,以开发神经元烟碱受体配体。这些化合物在发现治疗神经系统疾病的治疗方法中发挥着至关重要的作用,展示了氮杂双环壬烷衍生物广泛的治疗相关性 (斯特拉坎等人,2006 年)。

化学和结构分析

对氮杂双环壬烷衍生物的化学研究包括详细的结构和化学分析,有助于更深入地了解它们的特性和潜在应用。研究探索了从 3,5-二硝基苯甲酸等前体合成 γ-氨基丁酸的杂环类似物,揭示了它们的分解机制和形成焓。这些分析有助于开发具有特定药理活性的基于氮杂双环壬烷的化合物 (沙赫凯尔迪扬等人,2003 年)。

新型合成路线

探索创建氮杂双环壬烷衍生物的新型合成路线是研究的关键领域。有效的合成方法能够生产二肽模拟物和其他生物活性化合物,从而提高药物发现项目的可行性。这些研究不仅扩展了可用于药物开发的化学库,还提供了研究药物-受体相互作用的新工具 (曼达尔等人,2005 年)。

安全和危害

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

作用机制

Target of Action

It has been reported that similar compounds have shown antiprotozoal activities .

Mode of Action

It is known that similar compounds interact with their targets to exert antiprotozoal effects .

Biochemical Pathways

It is known that similar compounds have shown to affect the life cycle of protozoa .

Result of Action

It is known that similar compounds have shown to exert antiprotozoal effects .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

属性

IUPAC Name |

3-azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-3-6-1-2-7(8)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBXNFZVXWSHAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC1CC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

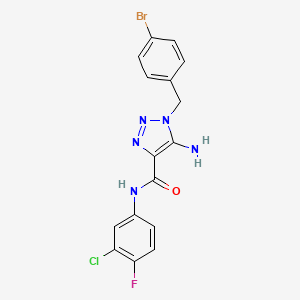

![2-[2-(Chloromethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B2515547.png)

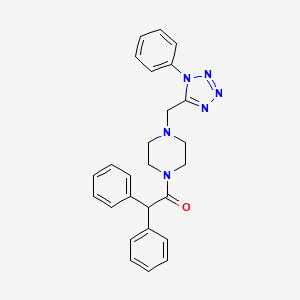

![Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515548.png)

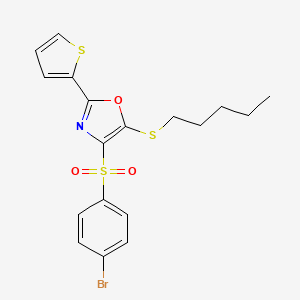

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2515551.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2515552.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)

![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B2515555.png)

![3-Methyl-1-[(quinolin-8-yl)methyl]urea](/img/structure/B2515560.png)

![3-cyclopentyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515563.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)